(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol
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Overview
Description
(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base, a methoxyphenyl group, and a hydroxymethyl group. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, medicinal chemistry, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol typically involves multiple steps, including the formation of the purine base, the introduction of the methoxyphenyl group, and the hydroxymethylation of the oxolane ring. Common synthetic routes may involve:
Formation of the Purine Base: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through nucleophilic substitution reactions, where a methoxyphenyl group is introduced to the purine base.
Hydroxymethylation of the Oxolane Ring: This step involves the addition of a hydroxymethyl group to the oxolane ring, often using formaldehyde or other hydroxymethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the purine base or the methoxyphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield formaldehyde or formic acid, while reduction of the purine base may result in dihydropurine derivatives.
Scientific Research Applications
(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can act as an inhibitor or activator of various enzymes, affecting biochemical pathways.
Nucleic Acids: It can bind to DNA or RNA, influencing processes such as replication, transcription, and translation.
Cellular Pathways: The compound may modulate signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Ribavirin: An antiviral compound with structural similarities to the purine base.
Zidovudine: An antiretroviral medication with a similar oxolane ring structure.
Uniqueness
(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23N5O5 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c1-19(27)15(26)13(8-25)29-18(19)24-10-23-14-16(21-9-22-17(14)24)20-7-11-3-5-12(28-2)6-4-11/h3-6,9-10,13,15,18,25-27H,7-8H2,1-2H3,(H,20,21,22)/t13-,15+,18-,19?/m1/s1 |
InChI Key |
UMFHEGDNYZUPSJ-ZYAWOMBLSA-N |
Isomeric SMILES |
CC1([C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)CO)O)O |
Origin of Product |
United States |
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